molecular formula C11H15N3O B1336366 4-Amino-2-pyrrolidin-1-yl-benzamide CAS No. 878620-22-5

4-Amino-2-pyrrolidin-1-yl-benzamide

Cat. No.: B1336366
CAS No.: 878620-22-5
M. Wt: 205.26 g/mol
InChI Key: GFWZQYMPIZWQDE-UHFFFAOYSA-N
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Description

4-Amino-2-pyrrolidin-1-yl-benzamide is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol This compound features a benzamide core substituted with an amino group at the 4-position and a pyrrolidinyl group at the 2-position

Mechanism of Action

The pyrrolidine scaffold’s versatility suggests potential therapeutic applications, but targeted investigations are necessary to uncover its precise mechanisms and effects . If additional data becomes available, we can refine our understanding of this compound’s action. 🌟

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-pyrrolidin-1-yl-benzamide typically involves the functionalization of preformed pyrrolidine rings. One common method is the reaction of 4-nitro-2-pyrrolidin-1-yl-benzamide with a reducing agent to convert the nitro group to an amino group . The reaction conditions often include the use of hydrogen gas in the presence of a palladium catalyst (Pd/C) in ethanol. The reaction proceeds under mild conditions and yields the desired amino compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-pyrrolidin-1-yl-benzamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in precursor compounds can be reduced to form the amino group.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzamides, nitroso derivatives, and nitro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-2-pyrrolidin-1-yl-benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Amino-2-pyrrolidin-1-yl-benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-amino-2-pyrrolidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-8-3-4-9(11(13)15)10(7-8)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWZQYMPIZWQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424576
Record name 4-Amino-2-pyrrolidin-1-yl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878620-22-5
Record name 4-Amino-2-pyrrolidin-1-yl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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